Dimethyl suberimidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

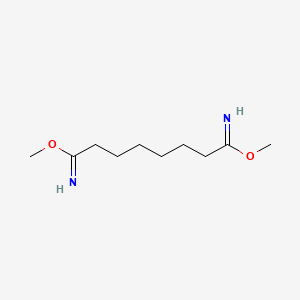

The methyl imidoester of suberic acid used to produce cross links in proteins. Each end of the imidoester will react with an amino group in the protein molecule to form an amidine.

科学的研究の応用

Protein Cross-Linking Studies

Dimethyl suberimidate is primarily utilized for cross-linking proteins to investigate their structure and interactions. This method allows researchers to stabilize transient protein complexes and analyze their quaternary structures.

Case Study: Aspartate Transcarbamylase and Tryptophan Synthetase

In a study involving Escherichia coli proteins, this compound was used to cross-link aspartate transcarbamylase and tryptophan synthetase. The resulting cross-linked products were analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), revealing distinct molecular weight species that corresponded to the oligomeric states of the proteins involved. This approach helped elucidate the differences in reactivity among various protomers within the oligomers .

This compound has been instrumental in studying nucleosome structures by facilitating cross-linking between histone proteins.

Case Study: Yeast Nucleosomes

A study focused on yeast nucleosomes employed this compound to cross-link histone H3 molecules. The cross-linking allowed researchers to analyze the symmetry and interactions within nucleosomes, providing insights into chromatin structure and function. The method demonstrated approximately 10% efficiency in forming cross-links between histones, which was crucial for understanding histone dynamics during transcription regulation .

DNA-Protein Interactions

This compound is also applied in studies examining DNA-binding proteins, enhancing our understanding of genetic regulation mechanisms.

Case Study: Oligo(dT) and DNA-Binding Subunits

Research demonstrated that this compound could specifically cross-link oligo(dT) sequences to DNA-binding subunits of helicases. This application highlighted the specificity of interactions between nucleic acids and protein complexes, crucial for understanding replication and transcription processes .

Enzyme Structure Confirmation

The compound is effective in confirming the structural integrity of enzymes through cross-linking studies.

Case Study: Dichloromethane Dehalogenase

In a study on dichloromethane dehalogenase, this compound was utilized to confirm its hexameric structure. Cross-linking provided evidence for the enzyme's oligomeric state, which is essential for its catalytic activity .

Investigating Lipoprotein Interactions

This compound has been used to explore interactions within lipoprotein complexes.

Case Study: Apo-Low Density Lipoprotein

Cross-linking studies with this compound revealed significant insights into the interactions between apolipoproteins in low-density lipoprotein particles. This research contributed to understanding lipid metabolism and cardiovascular health .

特性

CAS番号 |

29878-26-0 |

|---|---|

分子式 |

C10H20N2O2 |

分子量 |

200.28 g/mol |

IUPAC名 |

dimethyl octanediimidate |

InChI |

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |

InChIキー |

FRTGEIHSCHXMTI-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCCC(=N)OC |

正規SMILES |

COC(=N)CCCCCCC(=N)OC |

Key on ui other cas no. |

34490-86-3 |

ピクトグラム |

Irritant |

同義語 |

Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。